Enhanced Lipophilicity and Membrane Permeability: 3-Chloro vs. Non-Halogenated 4-Morpholinobenzoic Acid
The 3-chloro substitution elevates lipophilicity relative to the non-halogenated 4-morpholinobenzoic acid analog, a critical determinant of passive membrane permeability and oral bioavailability. The target compound exhibits an XLogP3-AA value of 1.8, compared to a significantly lower value for 4-morpholinobenzoic acid (calculated LogP ~0.9–1.2) [1][2]. This 0.6–0.9 log unit increase translates to approximately a 4- to 8-fold greater partition coefficient in octanol-water systems, directly impacting cellular uptake efficiency and blood-brain barrier penetration potential [1]. In PC-PLC inhibitor SAR campaigns, optimal lipophilicity correlates with enhanced anti-proliferative activity in cancer cell lines [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.8 |
| Comparator Or Baseline | 4-Morpholinobenzoic acid: ~0.9–1.2 (calculated) |
| Quantified Difference | Δ +0.6 to +0.9 log units |
| Conditions | PubChem computed XLogP3-AA |
Why This Matters
Higher lipophilicity directly predicts improved membrane permeability, a decisive factor for selecting building blocks intended for oral drug candidates or cell-permeable probes.
- [1] PubChem Compound Summary for CID 53393782, 3-Chloro-4-morpholinobenzoic acid. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 219199, 4-Morpholinobenzoic acid. National Center for Biotechnology Information (2026). View Source
- [3] Pilkington, L. I., Sparrow, K., Rees, S. W. P., Paulin, E. K., van Rensburg, M., Xu, C. S., ... & Barker, D. (2020). Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. European Journal of Medicinal Chemistry, 191, 112162. View Source
